2-Amino-2-deoxymannose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

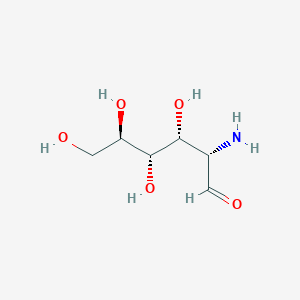

2-Amino-2-deoxymannose, also known as D-mannosamine, is a hexosamine derivative of mannose. It is an amino sugar where the hydroxyl group at the second position of mannose is replaced by an amino group. This compound plays a significant role in various biological processes and is a key component in the synthesis of glycoproteins and glycolipids .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2-amino-2-deoxymannose typically involves the following steps:

Starting Material: The synthesis begins with tri-O-acetyl-D-glucal.

Addition of Nitrosyl Chloride: Nitrosyl chloride is added to the acetylated glycal to form an acetylated derivative of the 2-oximinohexose.

Reduction of Oxime: The oxime is then reduced to an amine using a zinc-copper couple in glacial acetic acid.

Acetylation: The resulting compound is acetylated to yield the acetylated derivative of 2-amino-2-deoxyhexose.

Deacetylation: Finally, deacetylation provides the crystalline hydrochloride of this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of automated reactors and continuous flow processes to enhance yield and purity .

化学反应分析

2-Amino-2-deoxymannose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto derivatives.

Reduction: Reduction reactions can convert it into different amino sugar derivatives.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions: Common reagents include nitrosyl chloride for oxime formation and zinc-copper couple for reduction.

Major Products: Major products include acetylated derivatives and crystalline hydrochlorides of this compound.

科学研究应用

2-Amino-2-deoxymannose has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of glycoproteins and glycolipids.

Biology: It plays a role in cell signaling and recognition processes.

Medicine: It is investigated for its potential in treating various diseases, including cancer and microbial infections.

Industry: It is used in the production of pharmaceuticals and as a building block for complex carbohydrates

作用机制

The mechanism of action of 2-amino-2-deoxymannose involves its incorporation into glycoproteins and glycolipids, affecting cell signaling and recognition. It can inhibit the incorporation of glycosylphosphatidylinositol into proteins, thereby modulating various cellular processes .

相似化合物的比较

2-Amino-2-deoxymannose is similar to other amino sugars such as:

- 2-Amino-2-deoxyglucose (D-glucosamine)

- 2-Amino-2-deoxygalactose (D-galactosamine)

- 2-Amino-2-deoxytalose (D-talosamine)

Uniqueness:

- Structural Differences: While all these compounds are amino sugars, they differ in the configuration of their hydroxyl and amino groups.

- Biological Roles: Each compound has unique biological roles and applications. For example, D-glucosamine is widely used in joint health supplements, whereas D-mannosamine is more involved in glycoprotein synthesis .

生物活性

2-Amino-2-deoxymannose (ManN) is an amino sugar that plays a significant role in various biological processes. It is a building block for glycoproteins and glycolipids, which are crucial for cell signaling, immune response, and structural integrity of cells. This article explores the biological activity of this compound, focusing on its synthesis, biological roles, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including the conversion of D-mannose derivatives. One common approach involves the use of azide intermediates followed by reduction to form the amino sugar. Recent studies have highlighted efficient synthetic pathways that yield high purity and yield of ManN derivatives.

| Method | Yield (%) | Comments |

|---|---|---|

| Azide reduction with zinc | 70 | Simple one-step process |

| Nucleophilic displacement reactions | 60 | Requires careful control of reaction conditions |

| Glycosylation reactions | 65 | Useful for creating complex oligosaccharides |

Biological Roles

This compound is involved in several critical biological functions:

- Cellular Signaling : ManN is integral to the formation of glycoproteins that mediate cell-cell interactions and signaling pathways. Studies have shown that glycoproteins containing ManN can enhance receptor-ligand interactions, influencing cellular responses.

- Immune Response : This amino sugar has been implicated in modulating immune responses. For instance, it can influence the activity of macrophages and dendritic cells, enhancing their ability to present antigens and secrete cytokines.

- Pathogen Recognition : Certain pathogens exploit ManN-containing structures to evade immune detection. For example, some bacterial polysaccharides mimic host ManN-containing glycans, allowing them to evade immune responses.

- Therapeutic Potential : Research indicates that modifying ManN structures can lead to enhanced efficacy in drug delivery systems and vaccine development. Its ability to influence immune modulation presents opportunities for therapeutic interventions in autoimmune diseases and cancer.

Case Studies

Several case studies have demonstrated the biological activity of this compound:

-

Case Study 1: Immune Modulation

In a study involving mice, administration of ManN derivatives resulted in increased production of pro-inflammatory cytokines (IL-6 and TNF-alpha) when challenged with bacterial antigens. This suggests a role for ManN in enhancing adaptive immunity. -

Case Study 2: Antiviral Activity

A recent investigation into the antiviral properties of ManN showed that it could inhibit viral entry into host cells by blocking viral glycoprotein interactions with cellular receptors. This was particularly notable in studies involving influenza viruses.

属性

CAS 编号 |

14307-02-9 |

|---|---|

分子式 |

C6H13NO5 |

分子量 |

179.17 g/mol |

IUPAC 名称 |

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1 |

InChI 键 |

MSWZFWKMSRAUBD-CBPJZXOFSA-N |

SMILES |

C(C(C(C(C(C=O)N)O)O)O)O |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O |

Key on ui other cas no. |

14307-02-9 |

同义词 |

2-amino-2-deoxymannose D-mannosamine mannosamine mannosamine hydrochloride, (D)-isomer mannosamine, (D)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。